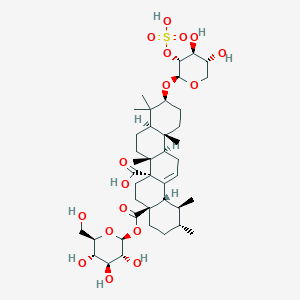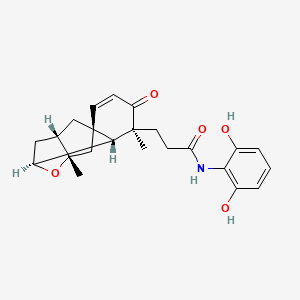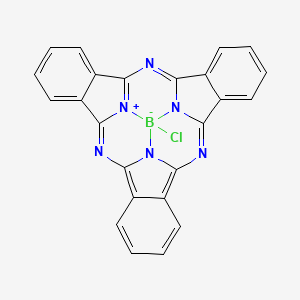
Chloro(subphthalocyaninato)boron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(subphthalocyaninato)boron is a member of subphthalocyanines.
Applications De Recherche Scientifique
1. Film Growth and Organic Electronics
Chloro(subphthalocyaninato)boron (SubPc) and its derivatives show unique film growth properties and have potential applications in organic electronics. The film growth by physical vapor deposition (PVD) on various insulating substrates reveals that these materials have decreased intermolecular interaction due to their cone-shaped macrocyclic system, leading to a blend of properties between crystalline molecular layers and organic glasses. This feature is beneficial in overcoming issues like grain boundaries in thin films for applications in organic field-effect transistors (OFETs). The perfluorinated derivatives indicate clear n-type characteristics, making these materials suitable for use in OFET devices (Mattheus et al., 2004).
Additionally, the surface structure, morphology, and growth behavior of SubPc thin films are distinct from other phthalocyanines, displaying elongated and branched clusters at the initial stage of film growth. This characteristic influences the electronic absorption spectroscopy and height difference correlation function (HDCF) analysis, which is essential for optoelectronic applications (Ryu et al., 2010).
2. Interface Aggregation and Molecular Structure
Novel chloro-subphthalocyaninatoboron derivatives with thioether substituents have been synthesized, showcasing interesting interfacial adsorption and aggregation properties. These derivatives form characteristically oriented structures and aggregates at the toluene-water interface when combined with palladium, suggesting potential applications in interface-sensitive technologies (Adachi et al., 2005).
Moreover, a series of compounds ranging from chloro(subphthalocyaninato)boron(III) to chloro(subnaphthalocyaninato)boron(III) have been synthesized and characterized. These compounds exhibit interesting spectral features, including strong absorption bands in the visible region, which might be applicable in optical technologies (Zyskowski & Kennedy, 2000).
3. Organic Electronics and Material Properties
Boron subphthalocyanines (BsubPcs) have emerged as high-performing materials in organic electronics, particularly in organic light emitting diodes (OLEDs) and organic photovoltaics (OPVs). The review of material properties and the impact of molecular design on the performance of BsubPcs highlight their potential as functional materials in these domains (Morse & Bender, 2012).
4. Ultrathin Film Growth on Gold Surfaces
The growth of ultrathin chloro(subphthalocyaninato)boron films on Au(111) single crystals has been meticulously studied, revealing that highly ordered growth is observable for a coverage of at least 1 monolayer. The detailed analysis of the film growth and the molecular layer composition presents valuable insights for potential applications in precision coating technologies and molecular electronics (Mannsfeld et al., 2003).
Propriétés
Nom du produit |
Chloro(subphthalocyaninato)boron |
|---|---|
Formule moléculaire |
C24H12BClN6 |
Poids moléculaire |
430.7 g/mol |
Nom IUPAC |
1-chloro-11,20,29,30,31-pentaza-2-azonia-1-boranuidanonacyclo[17.10.1.13,28.02,10.04,9.012,30.013,18.021,29.022,27]hentriaconta-2(10),3(31),4,6,8,11,13,15,17,19,21,23,25,27-tetradecaene |
InChI |
InChI=1S/C24H12BClN6/c26-25-30-19-13-7-1-2-8-14(13)20(30)28-22-17-11-5-6-12-18(17)24(32(22)25)29-23-16-10-4-3-9-15(16)21(27-19)31(23)25/h1-12H |
Clé InChI |
VMCAOQCUJYBTFG-UHFFFAOYSA-N |
SMILES canonique |
[B-]12(N3C4=C5C=CC=CC5=C3N=C6[N+]1=C(C7=CC=CC=C76)N=C8N2C(=N4)C9=CC=CC=C98)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



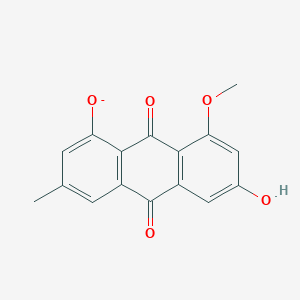
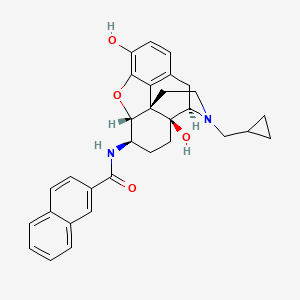
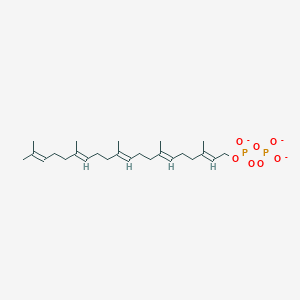
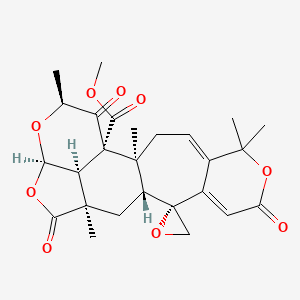
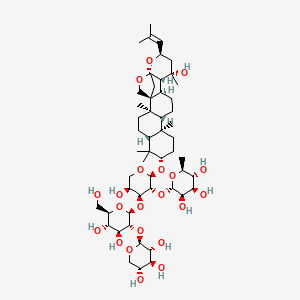
![2-[[4-(2-Hydroxyethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B1261562.png)
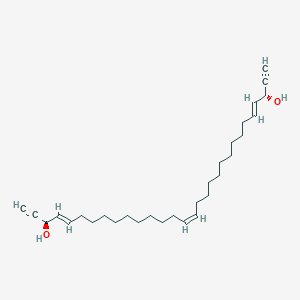
![1-[(2,3-dimethyl-4-imidazolyl)methyl]-N-[4-(2-furanyl)phenyl]-3-piperidinecarboxamide](/img/structure/B1261567.png)
![(1R)-1-[(3aR,6S,6aR)-6-[3-(dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol;hydrochloride](/img/structure/B1261570.png)
![Dichloromanganese;3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene](/img/structure/B1261574.png)
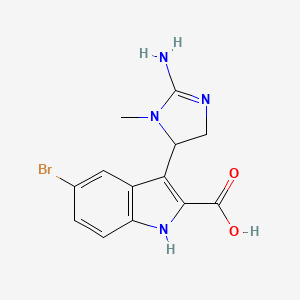
![(E)-3-[5-[(2,4-diaminopyrimidin-5-yl)methyl]-2,3-dimethoxyphenyl]-1-[1-[2-(dimethylamino)pyrimidin-5-yl]-1H-phthalazin-2-yl]prop-2-en-1-one](/img/structure/B1261576.png)
